

Application Notes and Protocols for GSK-364735 Potassium In Vitro Assays

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Compound of Interest

Compound Name: GSK-364735 potassium

Cat. No.: B15567731

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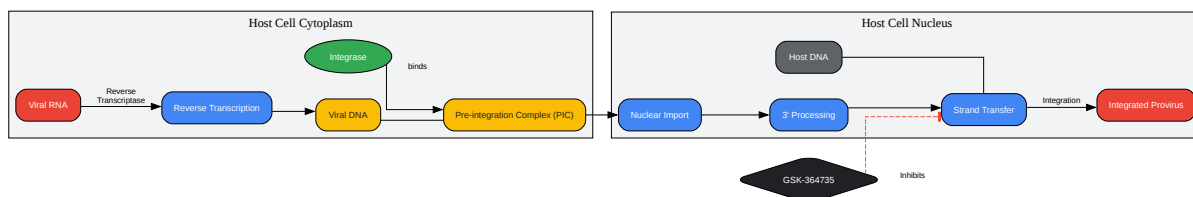
Introduction

GSK-364735, often used as its potassium salt, is a potent, second-generation inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase.^{[1][2]} It belongs to the class of integrase strand transfer inhibitors (INSTIs) that function by binding to the catalytic core of the HIV-1 integrase enzyme.^[1] This binding competitively inhibits the crucial strand transfer step of proviral DNA integration into the host cell genome, effectively blocking the replication of the virus.^{[1][3]} GSK-364735 has demonstrated potent antiviral activity at nanomolar concentrations in both biochemical and cell-based assays.^{[1][3]}

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **GSK-364735 potassium** against HIV-1 integrase.

Signaling Pathway of HIV-1 Integration and Inhibition by GSK-364735

The following diagram illustrates the key steps of HIV-1 integration and the mechanism of action for GSK-364735.



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Caption: HIV-1 Integration Pathway and GSK-364735 Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of GSK-364735.

Table 1: Biochemical Assay Data

Assay Type	Target	IC50 (nM)	Reference
Strand Transfer Assay	Recombinant HIV-1 Integrase	8 ± 2	[1][2]
Competitive Binding Assay	HIV-1 Integrase	6 ± 4 (Kd)	[1][3]

Table 2: Cell-Based Assay Data

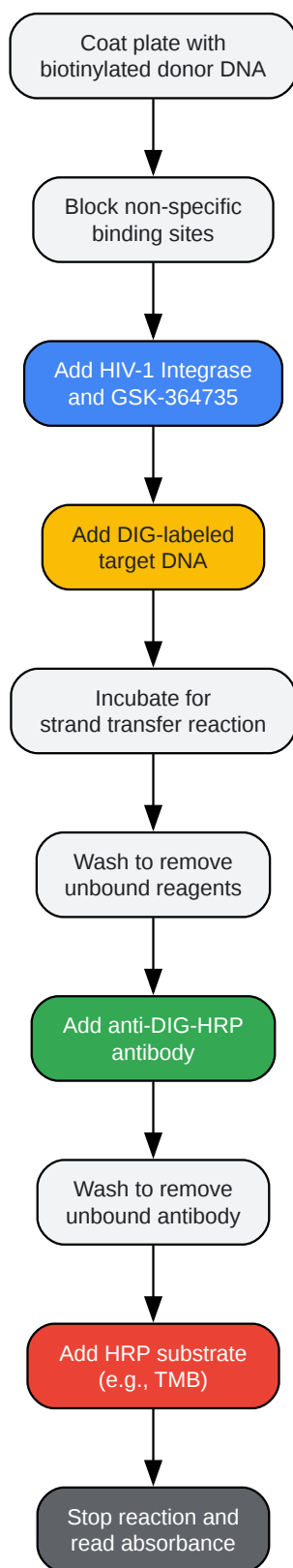
Cell Line	Virus Strain	EC50 (nM)	Cytotoxicity (CC50)	Selectivity Index (SI)	Reference
Peripheral Blood Mononuclear Cells (PBMCs)	HIV-1	1.2 ± 0.4	> 2,200 nM	> 1,833	[1] [3]
MT-4 Cells	HIV-1	5 ± 1	> 11,000 nM	> 2,200	[1] [3]

Experimental Protocols

Biochemical Assay: HIV-1 Integrase Strand Transfer Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

Workflow Diagram:



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Caption: HIV-1 Integrase Strand Transfer Assay Workflow.

Materials and Reagents:

- Recombinant full-length HIV-1 Integrase
- **GSK-364735 potassium** (or free base)
- Biotinylated double-stranded donor DNA (mimicking HIV LTR)
- Digoxigenin (DIG)-labeled double-stranded target DNA
- Streptavidin-coated 96-well plates
- Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂ or MnCl₂, 0.05% Brij-35)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 1% BSA in PBS)
- Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Plate reader

Procedure:

- Plate Preparation:
 - Dilute the biotinylated donor DNA in assay buffer.
 - Add 100 µL of the diluted donor DNA to each well of the streptavidin-coated 96-well plate.
 - Incubate for 1-2 hours at 37°C.
 - Wash the wells three times with 200 µL of wash buffer.

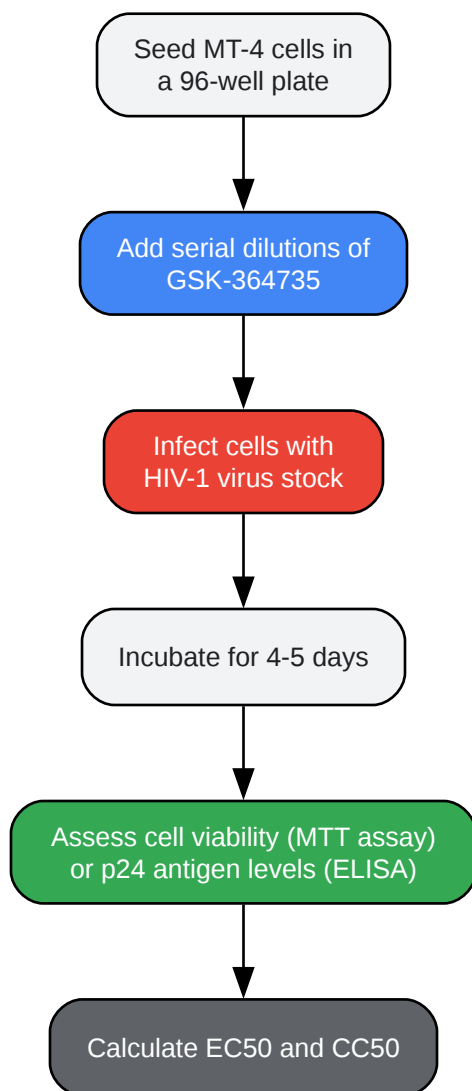
- Add 200 μ L of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
- Wash the wells three times with 200 μ L of wash buffer.
- Enzyme and Inhibitor Addition:
 - Prepare serial dilutions of **GSK-364735 potassium** in assay buffer.
 - Dilute the HIV-1 integrase to the desired concentration in assay buffer.
 - Add 50 μ L of the GSK-364735 dilutions to the appropriate wells. Include a no-inhibitor control (assay buffer only) and a no-enzyme control.
 - Add 50 μ L of the diluted HIV-1 integrase to all wells except the no-enzyme control.
 - Incubate for 30-60 minutes at room temperature to allow for inhibitor binding to the enzyme.
- Strand Transfer Reaction:
 - Dilute the DIG-labeled target DNA in assay buffer.
 - Add 50 μ L of the diluted target DNA to all wells to initiate the strand transfer reaction.
 - Incubate the plate for 1-2 hours at 37°C.
- Detection:
 - Wash the wells five times with 200 μ L of wash buffer to remove unbound components.
 - Dilute the anti-DIG-HRP antibody in blocking buffer.
 - Add 100 μ L of the diluted antibody to each well and incubate for 1 hour at 37°C.
 - Wash the wells five times with 200 μ L of wash buffer.
 - Add 100 μ L of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 10-30 minutes).

- Add 100 μ L of stop solution to each well to quench the reaction.
- Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (no-enzyme control) from all other readings.
 - Calculate the percent inhibition for each GSK-364735 concentration relative to the no-inhibitor control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: HIV-1 Replication Inhibition in MT-4 Cells

This protocol describes a method to evaluate the antiviral activity of **GSK-364735 potassium** by measuring the inhibition of HIV-1 replication in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

Workflow Diagram:



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Caption: Cell-Based HIV-1 Replication Assay Workflow.

Materials and Reagents:

- MT-4 cells
- Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
- HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
- **GSK-364735 potassium**

- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
- HIV-1 p24 Antigen ELISA kit
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Cell Preparation:
 - Culture MT-4 cells in complete medium.
 - On the day of the assay, count the cells and adjust the density to 1×10^5 cells/mL.
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- Compound Addition:
 - Prepare serial dilutions of **GSK-364735 potassium** in complete culture medium.
 - Add 50 μ L of the compound dilutions to the appropriate wells. Include a no-drug control (medium only).
 - For cytotoxicity assessment, prepare a parallel plate with the same compound dilutions but without virus infection.
- Virus Infection:
 - Dilute the HIV-1 virus stock in complete culture medium to a predetermined titer (e.g., a multiplicity of infection of 0.01-0.1).
 - Add 50 μ L of the diluted virus to all wells except the uninfected control wells and the cytotoxicity plate.
 - The final volume in each well will be 200 μ L.

- Incubation:
 - Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator, or until significant cytopathic effect is observed in the virus control wells.
- Assessment of Antiviral Activity and Cytotoxicity:
 - Method 1: MTT Assay for Cell Viability:
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well of both the antiviral and cytotoxicity plates.
 - Incubate for 4 hours at 37°C.
 - Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
 - Read the absorbance at 570 nm.
 - Method 2: p24 Antigen ELISA:
 - Carefully collect the culture supernatant from each well of the antiviral plate.
 - Perform the p24 antigen ELISA according to the manufacturer's instructions to quantify the amount of viral replication.
- Data Analysis:
 - EC₅₀ Determination:
 - For the MTT assay, calculate the percentage of protection from virus-induced cell death for each compound concentration.
 - For the p24 ELISA, calculate the percentage of inhibition of p24 production.
 - Plot the percentage of protection or inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the 50% effective concentration (EC₅₀).

- CC50 Determination:
 - Using the data from the cytotoxicity plate (MTT assay), calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
 - Plot the percentage of viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
- Selectivity Index (SI):
 - Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.

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